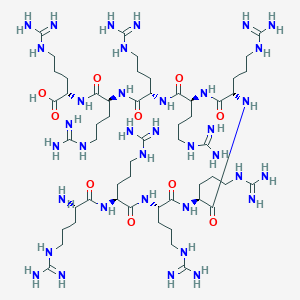

CID 16135628

Description

However, none of the provided evidence sources explicitly describe its structure, properties, or applications. This absence of direct data limits a comprehensive introduction.

Properties

InChI |

InChI=1S/C54H110N36O10/c55-28(10-1-19-74-46(56)57)37(91)83-29(11-2-20-75-47(58)59)38(92)84-30(12-3-21-76-48(60)61)39(93)85-31(13-4-22-77-49(62)63)40(94)86-32(14-5-23-78-50(64)65)41(95)87-33(15-6-24-79-51(66)67)42(96)88-34(16-7-25-80-52(68)69)43(97)89-35(17-8-26-81-53(70)71)44(98)90-36(45(99)100)18-9-27-82-54(72)73/h28-36H,1-27,55H2,(H,83,91)(H,84,92)(H,85,93)(H,86,94)(H,87,95)(H,88,96)(H,89,97)(H,90,98)(H,99,100)(H4,56,57,74)(H4,58,59,75)(H4,60,61,76)(H4,62,63,77)(H4,64,65,78)(H4,66,67,79)(H4,68,69,80)(H4,70,71,81)(H4,72,73,82)/t28-,29-,30-,31-,32-,33-,34-,35-,36-/m0/s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUNKPNYCNUKOAU-VXJRNSOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)N)CNC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)N)CNC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H110N36O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1423.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 16135628 involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The exact synthetic route can vary depending on the desired purity and yield of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized equipment. The process is optimized to ensure high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

CID 16135628 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Catalysts: Such as palladium on carbon or platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions may yield reduced forms of the compound.

Scientific Research Applications

CID 16135628 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent or intermediate in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and mechanisms of action.

Industry: Utilized in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of CID 16135628 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and concentration of the compound. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a generalized approach to comparing compounds, illustrated with examples from analogous PubChem IDs (CIDs) mentioned in the evidence:

2.1 Structural and Functional Analogues

and highlight structural comparisons of bile acid derivatives (e.g., taurocholic acid, CID 6675) and oscillatoxin derivatives (e.g., CID 101283546). For CID 16135628, a similar analysis would require:

- 2D/3D structural overlays to identify shared motifs (e.g., steroid backbones, functional groups) .

- Substrate or inhibitor profiles in biological pathways (e.g., enzymes, transporters), as seen with betulin-derived inhibitors (CIDs 72326, 64971) .

2.2 Physicochemical Properties

–14 provide templates for comparing properties like solubility, logP, and bioavailability. For example:

For this compound, analogous properties would need experimental or computational validation.

Q & A

Basic Research Questions

Q. How to formulate a precise research question for studying CID 16135628 in experimental settings?

- Methodological Answer : Use frameworks like PICO (Problem, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your question. For example:

- Problem : What is the molecular interaction mechanism of this compound with its target?

- Intervention : Application of this compound under varying pH conditions.

- Comparison : Compare with structurally similar compounds (e.g., CID 12345678).

- Outcome : Quantify binding affinity using surface plasmon resonance (SPR).

Ensure feasibility by aligning with available lab resources and ethical guidelines for chemical handling .

Q. What are systematic approaches for conducting a literature review on this compound?

- Methodological Answer :

Define scope : Focus on peer-reviewed articles (2015–2025) addressing this compound’s synthesis, bioactivity, or structural analogs.

Use databases : PubMed, SciFinder, and Web of Science with keywords like "this compound," "kinase inhibition," and "crystallographic data."

Organize findings : Create a matrix comparing methodologies (e.g., IC₅₀ values, assay types) and contradictions (e.g., conflicting toxicity reports).

Identify gaps : Note understudied areas, such as metabolic pathways or long-term stability .

Q. How to design primary vs. secondary data collection strategies for this compound?

- Methodological Answer :

- Primary Data : Use experimental techniques like HPLC for purity analysis or NMR for structural confirmation. Standardize protocols (e.g., triplicate runs) to minimize variability.

- Secondary Data : Aggregate published datasets (e.g., ChEMBL, PubChem) to compare bioactivity profiles. Validate inconsistencies by cross-referencing experimental conditions (e.g., solvent used in assays) .

Advanced Research Questions

Q. What statistical methods resolve contradictions in this compound’s reported bioactivity data?

- Methodological Answer : Apply meta-analysis techniques:

Heterogeneity testing : Use Cochran’s Q or I² statistics to quantify variability across studies.

Subgroup analysis : Stratify data by assay type (e.g., cell-based vs. enzymatic) or concentration ranges.

Sensitivity analysis : Exclude outliers (e.g., studies with unclear compound purity) and re-evaluate effect sizes.

Tools like R’s metafor package or Python’s SciPy can automate these steps .

Q. How to ensure experimental reproducibility for this compound in interdisciplinary studies?

- Methodological Answer :

- Protocol standardization : Document reaction conditions (temperature, solvent purity) and instrument calibration details.

- Data sharing : Deposit raw datasets in repositories like Zenodo or Figshare with DOIs.

- Collaborative validation : Partner with labs using alternative methodologies (e.g., X-ray crystallography vs. molecular docking) to confirm findings.

Reference guidelines from journals like Beilstein Journal of Organic Chemistry for experimental reporting .

Q. What methodologies address ethical challenges in handling this compound’s toxicity data?

- Methodological Answer :

Risk assessment : Classify toxicity using Globally Harmonized System (GHS) criteria and disclose hazards in Material Safety Data Sheets (MSDS).

Ethical review : Submit protocols to institutional review boards (IRBs) if human cell lines are involved.

Transparency : Publish negative results (e.g., failed synthesis attempts) to prevent redundant efforts.

Align with ethical frameworks outlined in biomedical research guidelines .

Q. How to optimize hypothesis testing for this compound’s structure-activity relationships (SAR)?

- Methodological Answer :

- Iterative design : Synthesize analogs with systematic modifications (e.g., halogen substitutions) and test against a panel of targets.

- Multivariate analysis : Use principal component analysis (PCA) to correlate structural features (e.g., logP, polar surface area) with activity.

- Machine learning : Train models on existing SAR data to predict novel derivatives. Validate predictions with wet-lab experiments .

Data Management & Analysis

Q. What strategies mitigate bias in this compound’s preclinical data collection?

- Methodological Answer :

- Blinding : Assign compound labels (e.g., "Compound A/B") to prevent observer bias during assays.

- Randomization : Randomize sample processing order in high-throughput screens.

- Control groups : Include vehicle controls and reference compounds (e.g., FDA-approved inhibitors) in all experiments.

Document these steps in supplementary materials for peer review .

Q. How to validate computational models predicting this compound’s pharmacokinetics?

- Methodological Answer :

Cross-validation : Split datasets into training (70%) and validation (30%) subsets.

Benchmarking : Compare predictions with in vivo data (e.g., murine plasma concentration curves).

Sensitivity analysis : Vary input parameters (e.g., absorption rate) to assess model robustness.

Use tools like GastroPlus or PK-Sim for integration of in silico and experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.